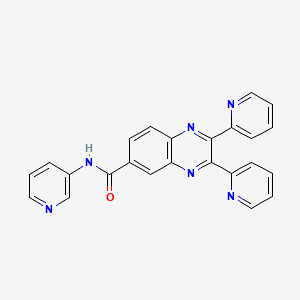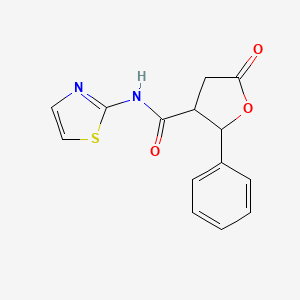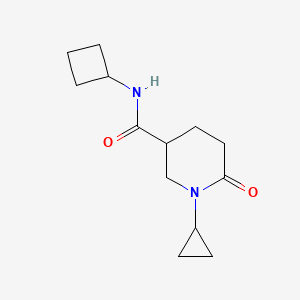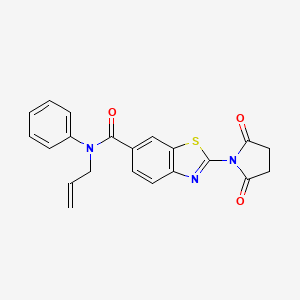![molecular formula C16H24N6O B4011236 2-(2-isopropyl-1H-imidazol-1-yl)-N-methyl-N-{[2-(methylamino)pyrimidin-5-yl]methyl}propanamide](/img/structure/B4011236.png)
2-(2-isopropyl-1H-imidazol-1-yl)-N-methyl-N-{[2-(methylamino)pyrimidin-5-yl]methyl}propanamide
Overview
Description
Synthesis Analysis
The synthesis of related imidazole derivatives often involves nucleophilic substitution reactions, starting from halogenated precursors. For example, neutral and cationic 2-heterocyclically substituted propanamides, which share structural similarities with the compound of interest, can be synthesized from bromoamide via reactions with imidazole and N-methylimidazole, showcasing the adaptability of imidazole chemistry in synthesizing complex molecules (Marchetti et al., 1997).
Molecular Structure Analysis
The molecular structure of imidazole derivatives is critical in defining their chemical reactivity and interaction with other molecules. X-ray diffraction analysis of related compounds, such as pyronaamidine derivatives from marine sponges, helps in the unambiguous assignment of their structure, including the position of exchangeable protons and geometry of imino double bonds, which are essential for understanding the molecular framework and potential reactivity pathways of imidazole derivatives (Plubrukarn et al., 1997).
Chemical Reactions and Properties
Imidazole and pyrimidine derivatives participate in a variety of chemical reactions, including nucleophilic addition, cyclization, and oxidative processes. For instance, the synthesis of imidazo[1,5-a]pyridines from carboxylic acids and methylaminopyridines via propane phosphoric acid anhydride in reflux conditions demonstrates the reactivity of these heterocycles in forming new bonds and rings (Crawforth & Paoletti, 2009).
Physical Properties Analysis
The physical properties of imidazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The planarity of the imidazo[1,2-a]pyrimidine ring system and its interactions, as seen in certain synthesized compounds, are crucial for understanding the physical characteristics and stability of these molecules (Deng et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and conditions, are pivotal for the utility of imidazole and pyrimidine derivatives in chemical synthesis and potential applications. The reaction of imidazo[1,2-a]pyridines with β-keto esters or 1,3-diones under carbon tetrabromide mediated conditions showcases the chemical versatility and potential for functionalization of these heterocycles (Huo et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could include further exploration of its synthesis, properties, and potential uses. Given the wide range of activities exhibited by imidazole derivatives, this compound could have potential applications in various fields, including medicine and materials science .
properties
IUPAC Name |
N-methyl-N-[[2-(methylamino)pyrimidin-5-yl]methyl]-2-(2-propan-2-ylimidazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O/c1-11(2)14-18-6-7-22(14)12(3)15(23)21(5)10-13-8-19-16(17-4)20-9-13/h6-9,11-12H,10H2,1-5H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQOATHAFMRLOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1C(C)C(=O)N(C)CC2=CN=C(N=C2)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-({[2-(4-morpholinyl)ethyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4011160.png)


![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-methylglycinamide](/img/structure/B4011175.png)
![1-butyl-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4011176.png)

![1-{[5-(methoxycarbonyl)-2-furyl]methyl}-2,3,5-trimethyl-1H-pyrazol-2-ium iodide](/img/structure/B4011199.png)

![methyl 3-(3-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B4011216.png)
![ethyl 4-{[(4-cyclohexylphenoxy)acetyl]amino}benzoate](/img/structure/B4011222.png)
![N-[4-(benzyloxy)phenyl]-1-(4-methylbenzoyl)-4-piperidinecarboxamide](/img/structure/B4011223.png)


![ethyl (3-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B4011250.png)